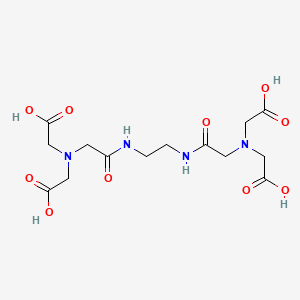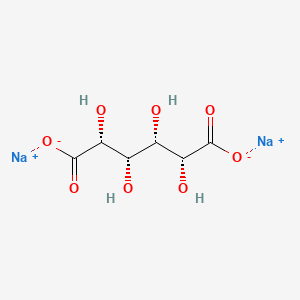
L-Idaric Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Idaric Acid Disodium Salt is a chemical compound with the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. It is a disodium salt of L-Idaric acid, which is a monosaccharide derivative. This compound is used in various biochemical applications, including the synthesis of L-idaro-1,4-lactone and the biosynthesis of myoinositol in rat seminal vesicles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Idaric Acid Disodium Salt can be synthesized through the oxidation of L-idose, a rare sugar. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation of L-idose using similar oxidizing agents. The process is optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
L-Idaric Acid Disodium Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase.
Biology: Utilized in the biosynthesis of myoinositol in rat seminal vesicles.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Employed in the production of various biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
L-Idaric Acid Disodium Salt can be compared with other similar compounds such as:
D-Glucaric Acid Disodium Salt: Another disodium salt of a hexaric acid, used in similar biochemical applications.
L-Gulonic Acid Disodium Salt: A related compound with similar structural features and applications.
D-Galactaric Acid Disodium Salt: Used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its specific inhibitory effects on α-L-idosiduronase and its role in the biosynthesis of myoinositol. These properties make it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H8Na2O8 |
|---|---|
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1 |
Clé InChI |
IDAGXRIGDWCIET-ILFCYSDFSA-L |
SMILES isomérique |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
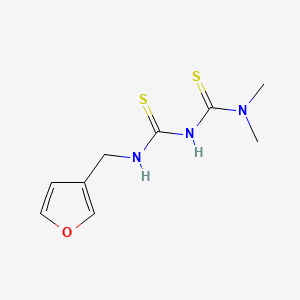
![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
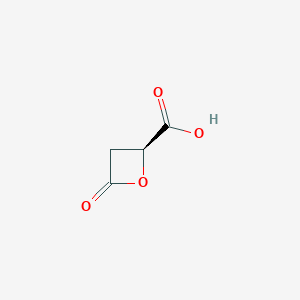
![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
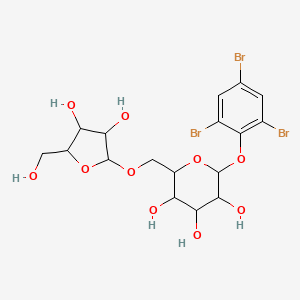
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
